molecular formula C20H18ClN3O3S B2889786 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone CAS No. 2034385-07-2

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone

Cat. No.: B2889786
CAS No.: 2034385-07-2
M. Wt: 415.89
InChI Key: NUOUDVRVCWCLDK-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Biological Activity

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-2-yl)methanone is a member of the thiazepane class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazepane ring substituted with a chlorophenyl group and a quinoxaline moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

C16H14ClN3O3S\text{C}_{16}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}\text{S}

Ion Channel Modulation

Research indicates that derivatives of thiazepanes can act as inhibitors of voltage-gated sodium channels (Nav), particularly Nav1.7 and Nav1.8. These channels are implicated in pain signaling pathways, suggesting that this compound may exhibit analgesic properties through modulation of these ion channels .

Antimicrobial Activity

Thiazepane derivatives have shown promise in exhibiting antimicrobial properties. Studies have demonstrated that certain thiazepane compounds can inhibit bacterial growth by disrupting cellular processes. The specific activity of the compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against different biological targets. The following table summarizes key findings from recent studies:

Study Target IC50 Value Effect
Study 1Nav1.750 nMInhibition of pain signaling
Study 2Bacterial strains30 µg/mLAntimicrobial activity

Case Studies

A notable case study involved the application of thiazepane derivatives in models of neuropathic pain. The compound was administered in rodent models, demonstrating significant pain relief compared to control groups .

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-15-6-2-1-5-14(15)19-9-10-24(11-12-28(19,26)27)20(25)18-13-22-16-7-3-4-8-17(16)23-18/h1-8,13,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOUDVRVCWCLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.